REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([C:8]#[C:9][Si](C)(C)C)=[CH:6][N:5]=[C:4]([NH2:14])[CH:3]=1.C([O-])([O-])=O.[K+].[K+]>CO>[C:8]([C:7]1[C:2]([CH3:1])=[CH:3][C:4]([NH2:14])=[N:5][CH:6]=1)#[CH:9] |f:1.2.3|
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Name
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|
Quantity
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1.8 g
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Type
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reactant
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Smiles
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CC1=CC(=NC=C1C#C[Si](C)(C)C)N
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Name
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|
Quantity
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609 mg
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Type
|
reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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315 mL
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Type
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solvent
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Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The product is purified by chromatography on silica gel using a DCM/MeOH gradient
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Name
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|
Type
|
product
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Smiles
|
C(#C)C=1C(=CC(=NC1)N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |